3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
This compound can be synthesized through various chemical reactions involving cyclopentanone and hydrazine derivatives. It is often studied in the context of medicinal chemistry for its potential therapeutic applications.
3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular derivative features a cyclopentyl group and a methyl group, contributing to its unique chemical behavior.
The synthesis of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. A common method includes:
The reaction conditions generally require solvents such as ethanol or methanol, with heating applied to facilitate the cyclization process. In industrial settings, continuous flow reactors and automated systems are utilized to optimize yield and purity, employing advanced purification techniques like recrystallization and chromatography to ensure high-quality products .
The molecular formula for 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is , with a molecular weight of 166.22 g/mol. The structure consists of a five-membered ring featuring two nitrogen atoms adjacent to each other and functional groups that influence its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
| InChI | InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 |
| Canonical SMILES | CN1C(=O)C=C(N1)C2CCCC2 |
3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with biological targets at the molecular level. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions with various biomolecules, potentially influencing pathways related to inflammation and pain modulation.
Research indicates that pyrazole derivatives can act on multiple targets within biological systems, including enzymes involved in inflammatory responses. The specific pathways affected by this compound are still under investigation but suggest significant therapeutic potential .
3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits several notable physical properties:
The chemical properties include:
Relevant analyses indicate that the compound's stability and reactivity can be influenced by substituents on the pyrazole ring .
3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific uses:
The ongoing research into its pharmacological activities continues to reveal its potential applications in various fields of medicine .
Pyrazolone derivatives represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds. Characterized by a five-membered ring featuring two adjacent nitrogen atoms and a ketone group, these molecules exhibit broad bioactivity profiles, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties [2] [4]. The 4,5-dihydro-1H-pyrazol-5-one core—a partially saturated variant of pyrazole—serves as a versatile scaffold in drug design due to its enhanced hydrogen-bonding capacity, tunable electronics, and improved metabolic stability compared to fully aromatic analogs. This ring system demonstrates structural plasticity through keto-enol tautomerism, enabling adaptive interactions with biological targets . The strategic incorporation of substituents, such as the cyclopentyl and methyl groups in 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (C9H14N2O), allows precise modulation of lipophilicity, steric bulk, and conformational flexibility, thereby optimizing pharmacological potential [1] [3].
The 4,5-dihydro-1H-pyrazol-5-one (pyrazolone) core is a π-excessive heterocycle with distinct electronic properties. The ring contains a lactam moiety (N1–C5=O) and an endocyclic enamine (C4=C5–N1), creating a conjugated system that supports keto-enol tautomerism. This tautomeric equilibrium significantly influences the compound’s hydrogen-bonding capacity, acidity (pKa ~14), and dipole moment (~1.92 D), which are critical for target binding [3]. The enol form facilitates resonance stabilization, while the keto form offers a hydrogen-bond acceptor site, enhancing molecular recognition in biological environments [4].
Synthetic Accessibility: The pyrazolone core is readily synthesized via cyclocondensation reactions, enabling structural diversification:
Table 1: Synthetic Routes to Pyrazolone Derivatives
| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Knorr Cyclization | 1,3-Diketones + Hydrazines | Nano-ZnO, EtOH, 80°C | 95 | Moderate to high |
| Chalcone-Hydrazine | Chalcones + Arylhydrazines | Cu(OTf)2, [bmim]PF6, 100°C | 82 | High (1,3,5-trisubstituted) |
| Epoxide Ring-Opening | Epoxides + Hydrazine Hydrate | Ethanol, reflux | 75 | Variable |
Biological Implications: The pyrazolone core’s planarity and electron-rich nature facilitate interactions with enzymes and receptors. Derivatives exhibit dual inhibitory activity against targets like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT) in fungi, with binding energies up to -8.76 kcal/mol [4]. The scaffold’s ability to adopt multiple tautomeric forms allows adaptive binding, contributing to broad-spectrum bioactivity, including antifungal (MIC = 6.25 µg/mL) and anticancer effects [4] [5].
The pharmacological profile of pyrazolones is critically modulated by substituents at the N1 and C3 positions. In 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, these groups impart specific steric, electronic, and pharmacokinetic properties:
Methyl Group at N1:
Cyclopentyl Group at C3:
Table 2: Molecular Properties of 3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
| Property | Value/Descriptor | Significance |
|---|---|---|
| Molecular Formula | C9H14N2O | Balanced carbon/nitrogen ratio for drug-likeness |
| SMILES | CN1C(=O)CC(=N1)C2CCCC2 | Encodes atomic connectivity |
| InChIKey | BVTGKQZNXTYHFY-UHFFFAOYSA-N | Unique structural identifier |
| Predicted CCS ([M+H]+) | 136.8 Ų | Indicates membrane permeability potential |
| TPSA | 41.6 Ų | Moderate polarity for cellular uptake |
Synergistic Effects: Combining the compact methyl (N1) and bulky cyclopentyl (C3) groups creates a "polar-apolar dichotomy". The N1-methyl directs the molecule toward hydrophilic domains, while C3-cyclopentyl anchors it in hydrophobic pockets. This dual functionality is critical for targeting interfaces in proteins like CDK2 or fungal NMT, where compound 14 (a related pyrazolopyrimidine) exhibited IC50 values of 0.057 µM [5] [10]. Additionally, cyclopentyl’s low ring strain facilitates synthetic access via alkylation of pyrazolone enolates or cyclocondensation with cyclopentyl-functionalized 1,3-dicarbonyl precursors [1] [3].
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7